molecular formula C24H18K2N6O10S2 B12376829 AF488 azide

AF488 azide

Cat. No.: B12376829
M. Wt: 692.8 g/mol
InChI Key: MGJOLOROLGHSRR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

AF488 azide, also known as Alexa Fluor 488 azide, is a green-fluorescent dye that is widely used in various scientific applications. It is known for its high brightness and photostability, making it an excellent choice for fluorescence microscopy, flow cytometry, and high-content screening. The compound is reactive with terminal alkynes via a copper-catalyzed click reaction, which allows for the efficient labeling of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

AF488 azide is synthesized through a series of chemical reactions that involve the introduction of an azido group into the Alexa Fluor 488 dye. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

AF488 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and result in the formation of stable triazole linkages .

Common Reagents and Conditions

    CuAAC: This reaction requires a copper (I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    SPAAC: This reaction does not require a catalyst and can be performed under mild conditions. .

Major Products

The major products of these reactions are triazole-linked conjugates, which are highly stable and can be used for various applications, including biomolecule labeling and imaging .

Scientific Research Applications

AF488 azide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of AF488 azide involves its ability to react with terminal alkynes or strained alkynes through click chemistry reactions. This reaction forms a stable triazole linkage, allowing the dye to be covalently attached to various biomolecules. The high brightness and photostability of this compound make it an excellent fluorescent label for imaging and detection purposes .

Comparison with Similar Compounds

AF488 azide is often compared with other fluorescent dyes, such as:

    Fluorescein isothiocyanate (FITC): While FITC is also a green-fluorescent dye, this compound offers higher photostability and brightness, making it more suitable for long-term imaging applications.

    Rhodamine B: Rhodamine B is a red-fluorescent dye, and while it has similar applications, this compound’s green fluorescence provides better contrast in certain imaging techniques.

    Cy3 and Cy5: These dyes emit in the orange and red regions of the spectrum, respectively.

Properties

Molecular Formula

C24H18K2N6O10S2

Molecular Weight

692.8 g/mol

IUPAC Name

dipotassium;2-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)-5-(3-azidopropylcarbamoyl)benzoate

InChI

InChI=1S/C24H20N6O10S2.2K/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;;/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

MGJOLOROLGHSRR-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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